molecular formula C9H7BrF2 B6202622 7-bromo-1,1-difluoro-2,3-dihydro-1H-indene CAS No. 1780650-67-0

7-bromo-1,1-difluoro-2,3-dihydro-1H-indene

Cat. No.: B6202622
CAS No.: 1780650-67-0
M. Wt: 233.05 g/mol
InChI Key: NHIVOASMJIREER-UHFFFAOYSA-N
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Description

7-bromo-1,1-difluoro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, features a bromine atom and two fluorine atoms attached to the indene ring, which can significantly influence its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1,1-difluoro-2,3-dihydro-1H-indene typically involves the bromination of 1,1-difluoro-2,3-dihydro-1H-indene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the handling of bromine and fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1,1-difluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the indene ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 7-amino-1,1-difluoro-2,3-dihydro-1H-indene.

    Oxidation: Formation of this compound-2-one.

    Reduction: Formation of 1,1-difluoro-2,3-dihydro-1H-indene.

Scientific Research Applications

7-bromo-1,1-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-bromo-1,1-difluoro-2,3-dihydro-1H-indene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indene, 5-bromo-2,2-difluoro-2,3-dihydro-
  • 1H-Indene, 7-bromo-1,1-difluoro-2,3-dihydro-

Uniqueness

7-bromo-1,1-difluoro-2,3-dihydro-1H-indene is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1,1-difluoro-2,3-dihydro-1H-indene involves the bromination of 1,1-difluoro-2,3-dihydro-1H-indene using a brominating agent.", "Starting Materials": [ "1,1-difluoro-2,3-dihydro-1H-indene", "Brominating agent (e.g. N-bromosuccinimide, bromine)" ], "Reaction": [ "Add the brominating agent to a solution of 1,1-difluoro-2,3-dihydro-1H-indene in an appropriate solvent (e.g. chloroform, dichloromethane).", "Stir the reaction mixture at room temperature or at a slightly elevated temperature until the reaction is complete (as determined by TLC or other analytical methods).", "Quench the reaction by adding a reducing agent (e.g. sodium thiosulfate) to destroy any excess brominating agent.", "Extract the product with an appropriate solvent (e.g. ethyl acetate, dichloromethane).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product, 7-bromo-1,1-difluoro-2,3-dihydro-1H-indene." ] }

CAS No.

1780650-67-0

Molecular Formula

C9H7BrF2

Molecular Weight

233.05 g/mol

IUPAC Name

4-bromo-3,3-difluoro-1,2-dihydroindene

InChI

InChI=1S/C9H7BrF2/c10-7-3-1-2-6-4-5-9(11,12)8(6)7/h1-3H,4-5H2

InChI Key

NHIVOASMJIREER-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CC=C2Br)(F)F

Purity

95

Origin of Product

United States

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